N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine
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Overview
Description
N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to a butenylidene chain, which is further linked to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-nitrophenyl)but-3-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrophenyl)but-3-en-2-one
- 4-(3-Nitrophenyl)but-3-en-2-one
- 4-(4-Bromophenyl)but-3-en-2-one
Uniqueness
N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine is unique due to the presence of both a nitrophenyl group and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
61695-29-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O3/c1-8(11-13)2-3-9-4-6-10(7-5-9)12(14)15/h2-7,13H,1H3 |
InChI Key |
AAYREUVBVZZOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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